molecular formula C13H8F3N3O B2432105 4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol CAS No. 861435-10-1

4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol

Cat. No.: B2432105
CAS No.: 861435-10-1
M. Wt: 279.222
InChI Key: JWRVQRBHFWNQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a phenol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol typically involves the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate to form 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This intermediate is then subjected to a Suzuki–Miyaura cross-coupling reaction with phenyl boronic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted reactions to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of monoamine oxidase B, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The trifluoromethyl group enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenol group allows for further functionalization and derivatization.

Properties

IUPAC Name

4-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)11-7-10(8-1-3-9(20)4-2-8)18-12-5-6-17-19(11)12/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVQRBHFWNQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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